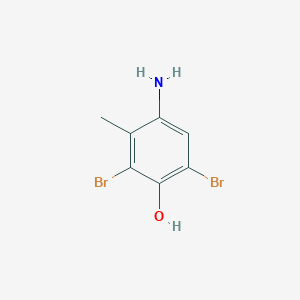
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate is an organic compound with the molecular formula C₁₃H₁₇NO₃S It is an ester derivative of benzoic acid, featuring an acetamido group and a methylsulfanylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate typically involves the esterification of 4-acetamido-3-(methylsulfanylmethyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Post-reaction, the product is typically purified through recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products
Hydrolysis: 4-acetamido-3-(methylsulfanylmethyl)benzoic acid and ethanol.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The methylsulfanylmethyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate can be compared with other ester derivatives of benzoic acid, such as:
Ethyl benzoate: Lacks the acetamido and methylsulfanylmethyl groups, making it less versatile in terms of reactivity.
Methyl 4-acetamidobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its solubility and reactivity.
Ethyl 4-aminobenzoate: Contains an amino group instead of an acetamido group, leading to different chemical properties and applications.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
65134-92-1 |
|---|---|
Formule moléculaire |
C13H17NO3S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C13H17NO3S/c1-4-17-13(16)10-5-6-12(14-9(2)15)11(7-10)8-18-3/h5-7H,4,8H2,1-3H3,(H,14,15) |
Clé InChI |
OOGRJJUYSISAKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)


![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)





